molecular formula C25H25NO7S B2771833 Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(3,5-dimethoxybenzoyl)amino]-4-methylthiophene-3-carboxylate CAS No. 476365-53-4

Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(3,5-dimethoxybenzoyl)amino]-4-methylthiophene-3-carboxylate

Cat. No. B2771833
CAS RN: 476365-53-4
M. Wt: 483.54
InChI Key: LSZLLYFRNWPPQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(3,5-dimethoxybenzoyl)amino]-4-methylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C25H25NO7S and its molecular weight is 483.54. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(3,5-dimethoxybenzoyl)amino]-4-methylthiophene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(3,5-dimethoxybenzoyl)amino]-4-methylthiophene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Quantum Computing and Quantum Information Processing

Quantum computing leverages the principles of quantum mechanics to perform complex calculations exponentially faster than classical computers. Researchers are exploring the use of organic molecules like our compound as qubits (quantum bits) due to their tunable electronic properties. These qubits could revolutionize quantum information processing, enabling faster simulations, cryptography, and optimization algorithms .

Organic Electronics and Optoelectronics

The conjugated structure of our compound makes it interesting for organic electronics. It could serve as a building block for organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells. Its absorption and emission properties in the visible range are crucial for optoelectronic applications .

Drug Delivery Systems

The carboxylate group in our compound allows for functionalization, making it suitable for drug delivery. Researchers can attach therapeutic molecules to enhance solubility, stability, and targeted delivery. The benzodioxole moiety may also play a role in modulating drug release kinetics .

Photocatalysis and Environmental Remediation

The compound’s photoactive properties could be harnessed for photocatalytic reactions. By irradiating it with light, it may facilitate the degradation of organic pollutants or the reduction of toxic metal ions. Its unique structure could enhance electron transfer processes in photocatalysis .

Supramolecular Chemistry and Self-Assembly

The complex architecture of our compound allows for supramolecular interactions. Researchers can explore its self-assembly behavior, potentially forming functional nanostructures or molecular cages. Such systems have applications in drug delivery, sensing, and catalysis .

Materials for Energy Storage

Given its conjugated backbone, our compound might find use in energy storage devices. Incorporating it into electrodes or electrolytes could enhance the performance of supercapacitors or lithium-ion batteries. Its redox properties and stability are critical factors for energy storage applications .

properties

IUPAC Name

ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(3,5-dimethoxybenzoyl)amino]-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO7S/c1-5-31-25(28)22-14(2)21(9-15-6-7-19-20(8-15)33-13-32-19)34-24(22)26-23(27)16-10-17(29-3)12-18(11-16)30-4/h6-8,10-12H,5,9,13H2,1-4H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZLLYFRNWPPQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)CC2=CC3=C(C=C2)OCO3)NC(=O)C4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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